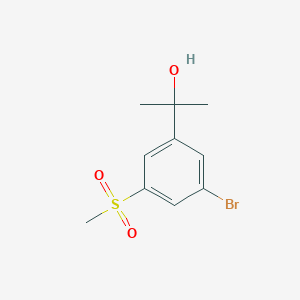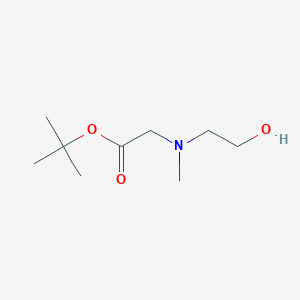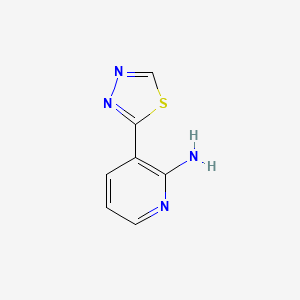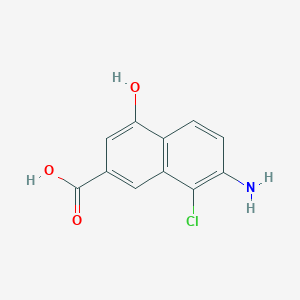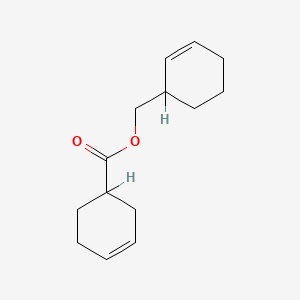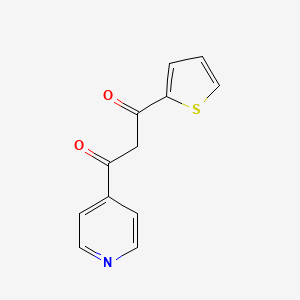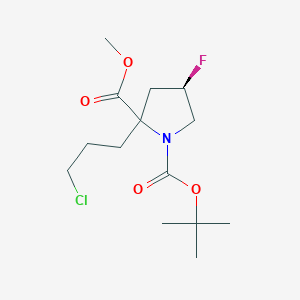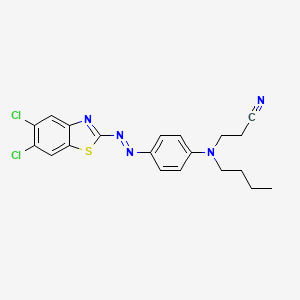
1-(tert-Butyldimethylsilyl)-3-(hydroxymethyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone is a chemical compound with the molecular formula C10H21NO2Si and a molecular weight of 215.36 g/mol . This compound is part of the azetidinone family, which is known for its four-membered lactam ring structure. The presence of the dimethylsilyl and hydroxymethyl groups in its structure makes it a unique and versatile compound in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azetidinone and tert-butyl(dimethyl)silyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The azetidinone is reacted with tert-butyl(dimethyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by column chromatography to obtain pure 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone.
Análisis De Reacciones Químicas
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Aplicaciones Científicas De Investigación
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity or modifying their function.
Comparación Con Compuestos Similares
1-[(1,1-Dimethylethyl)dimethylsilyl]-3-(hydroxymethyl)-2-azetidinone can be compared with other similar compounds:
Similar Compounds: Other azetidinones, such as 3-hydroxy-2-azetidinone and 1-(trimethylsilyl)-3-(hydroxymethyl)-2-azetidinone.
Propiedades
Fórmula molecular |
C10H21NO2Si |
|---|---|
Peso molecular |
215.36 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]-3-(hydroxymethyl)azetidin-2-one |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)11-6-8(7-12)9(11)13/h8,12H,6-7H2,1-5H3 |
Clave InChI |
ZGCIPJLCVXEPMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)N1CC(C1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-[2-(3-Methoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939282.png)
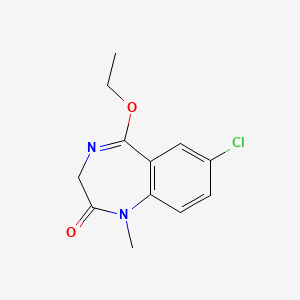
![3-Ethyl[1,1'-biphenyl]-2-ol](/img/structure/B13939286.png)
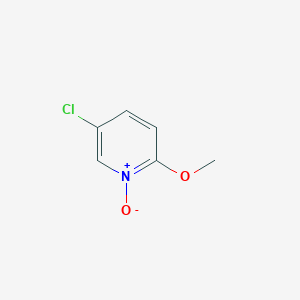
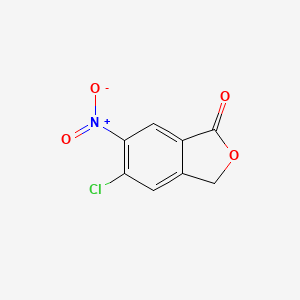
![3,6-Dimethyl-N~1~,N~4~-bis[3-(trifluoromethyl)phenyl]-1,2,4,5-tetrazine-1,4-dicarboxamide](/img/structure/B13939313.png)
